![molecular formula C16H16N2O2 B2429548 N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine CAS No. 2230799-97-8](/img/structure/B2429548.png)
N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine
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Overview
Description
“N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 2230799-97-8 . It has a molecular weight of 268.32 and is used in various scientific research due to its unique structure and properties.
Molecular Structure Analysis
The InChI Code for “N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine” is 1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)16(18-19)14-10-17-15-5-3-2-4-13(14)15/h2-10,16-19H,1H3 .
Scientific Research Applications
Molecular Structure Analysis
- The compound has been analyzed for its molecular structure. The study of "5-(1H-Indol-3-yl)-3-(4-methylphenyl)-4,5-dihydroisoxazoline" describes the synthesis and structural analysis of a related compound, highlighting the significance of hydrogen bonding and molecular conformations in these types of molecules (Guo, Qi, & Chang, 2006).
Metabolism and Genotoxicity Studies
- Research has investigated the metabolism of similar compounds and their genotoxicity. The paper titled "Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole" provides insights into the metabolism of related hydroxylamine compounds by human hepatic microsomes, which is crucial for understanding their biological impact (Naiman et al., 2011).
Enzyme Inhibition Studies
- Studies on enzyme inhibition by similar compounds have been conducted. The paper "Monoamine oxidase inhibiting activity of a series of (+/-)-4-methoxy-beta-hydroxyphenethylamines" explores the inhibition of monoamine oxidase by compounds structurally akin to N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine, which is important for pharmaceutical applications (Ferguson & Keller, 1975).
Chemical Synthesis and Modifications
- The synthesis and chemical modification of related indole compounds have been extensively studied. For instance, "Synthesis of new carbamate derivatives of indole and their modification" discusses the synthesis and potential applications of indole derivatives, highlighting the versatility of these compounds in chemical synthesis (Velikorodov, Kuanchalieva, & Titova, 2010).
Corrosion Inhibition Research
- The compound and its derivatives have been studied for their potential in corrosion inhibition. "Adsorption properties and inhibition of mild steel corrosion in 15% HCl by 3-((1H-indol-3-yl)(4-methoxyphenyl)methyl)-1H-indole" examines the effectiveness of a related compound as a corrosion inhibitor, demonstrating the practical applications of these molecules in industrial settings (Behera, Kumar, Sinha, & Yadav, 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule dynamics, disrupting the formation of the mitotic spindle during cell division . This can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptosis .
Result of Action
The result of the compound’s action, based on similar compounds, is the induction of apoptosis in a dose-dependent manner, and the arrest of cells in the G2/M phase . This suggests that the compound could potentially have antiproliferative effects against certain types of cancer cells.
properties
IUPAC Name |
N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)16(18-19)14-10-17-15-5-3-2-4-13(14)15/h2-10,16-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQGDWUSMPCIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine |
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